molecular formula C19H15F2NO2 B11249649 N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

Cat. No.: B11249649
M. Wt: 327.3 g/mol
InChI Key: ZHJYATZVBSLKNG-UHFFFAOYSA-N
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Description

. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes: The synthesis of N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide involves several steps. One common synthetic route includes the following:

    Acylation Reaction: Start with 2-fluoroaniline and furan-2-carbaldehyde. React them under appropriate conditions to form the intermediate furan-2-ylmethylamine.

    Amidation: Next, react the furan-2-ylmethylamine with 2-fluorobenzoyl chloride (or an equivalent) to yield the desired compound.

Industrial Production: While laboratory-scale synthesis is well-established, industrial production methods may vary. Optimization for yield, cost, and safety considerations play a crucial role in large-scale manufacturing.

Chemical Reactions Analysis

N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide can participate in various chemical reactions:

    Oxidation: It may undergo oxidation reactions, potentially leading to the formation of different functional groups.

    Reduction: Reduction reactions can modify the compound’s structure.

    Substitution: Substituent groups can be introduced or replaced.

    Common Reagents: Reagents like reducing agents, oxidizing agents, and Lewis acids are relevant.

    Major Products: The specific products depend on reaction conditions and substituents.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: Its structural features make it interesting for drug design.

Biology and Medicine:

    Biological Studies: Investigating its interactions with proteins, enzymes, or receptors.

    Pharmacology: Assessing its potential as a therapeutic agent.

Industry:

    Materials Science:

Mechanism of Action

The precise mechanism by which N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related compounds:

    2-fluoro-N-{[5-(4-fluorophenyl)furan-2-yl]methyl}aniline: A structurally similar compound.

    Other Boronic Acids: Explore boronic acids with different substituents.

Properties

Molecular Formula

C19H15F2NO2

Molecular Weight

327.3 g/mol

IUPAC Name

N-(2-fluorophenyl)-3-[5-(4-fluorophenyl)furan-2-yl]propanamide

InChI

InChI=1S/C19H15F2NO2/c20-14-7-5-13(6-8-14)18-11-9-15(24-18)10-12-19(23)22-17-4-2-1-3-16(17)21/h1-9,11H,10,12H2,(H,22,23)

InChI Key

ZHJYATZVBSLKNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F)F

Origin of Product

United States

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